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  • Product: 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
  • CAS: 2227126-09-0

Core Science & Biosynthesis

Foundational

Electronic properties and dipole moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, a molecule of significant interest in medicinal chemistry and materials science. We delve into both theoretical and experimental methodologies to characterize this compound. A detailed protocol for Density Functional Theory (DFT) calculations is presented to elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and molecular electrostatic potential. These computational insights are complemented by a step-by-step guide to the experimental determination of the dipole moment using the heterodyne-beat method, a precise technique for measuring dielectric constants. The interplay of the electron-withdrawing and donating groups within the molecule and their influence on its electronic structure and polarity are discussed in detail. This guide serves as a robust resource for researchers seeking to understand and harness the unique electronic characteristics of this and similar molecular scaffolds in drug design and the development of novel organic materials.

Introduction: The Significance of Molecular Electronic Properties

The biological activity and material properties of an organic molecule are intrinsically linked to its electronic structure. The distribution of electrons within a molecule governs its reactivity, intermolecular interactions, and response to external electric fields. For drug development professionals, understanding a molecule's electronic properties is crucial for predicting its binding affinity to target proteins, its membrane permeability, and its metabolic stability. Similarly, in materials science, the electronic characteristics of a molecule determine its suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]

2-Bromo-5-(4-cyanophenoxy)benzyl acetate is a multifaceted molecule that incorporates several key functional groups: a bromine atom, a cyano group, a phenoxy linker, and a benzyl acetate moiety. The interplay of these groups—some electron-withdrawing (bromo, cyano) and others with more complex electronic effects—is expected to result in a unique set of electronic properties and a significant molecular dipole moment. The dipole moment, a measure of the molecule's overall polarity, is a critical parameter influencing its solubility, crystal packing, and interaction with polar environments, such as biological targets.[3][4]

This guide will provide a dual-pronged approach to characterizing 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. We will first explore its electronic properties from a theoretical standpoint using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[5][6] Subsequently, we will outline a rigorous experimental protocol for the measurement of its dipole moment.

Theoretical Investigation via Density Functional Theory (DFT)

DFT has emerged as a standard tool in computational chemistry for predicting the electronic properties of molecules with a high degree of accuracy.[7][8] By solving the Schrödinger equation within the DFT framework, we can gain valuable insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's reactivity and electronic transitions.[9]

Computational Protocol

The following protocol outlines the steps for performing a DFT calculation on 2-Bromo-5-(4-cyanophenoxy)benzyl acetate using a typical quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Generation

  • The initial 3D structure of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is built using a molecular editor. The CAS number for this compound is 2227126-09-0.[10]

Step 2: Geometry Optimization

  • The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[7]

    • Basis Set: 6-311G(d,p) is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution.

    • Solvation Model: To simulate a more realistic environment, an implicit solvation model, such as the Polarization Continuum Model (PCM), can be used with a solvent like dichloromethane or chloroform.

Step 3: Frequency Calculation

  • A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

Step 4: Calculation of Electronic Properties

  • Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties.

  • Properties to be calculated:

    • HOMO and LUMO energies

    • HOMO-LUMO energy gap

    • Molecular dipole moment

    • Molecular Electrostatic Potential (MEP) map

Visualization of Computational Workflow

DFT Workflow for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate cluster_prep Step 1: Preparation cluster_calc Step 2-4: DFT Calculation node_struct Generate 3D Structure of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate node_opt Geometry Optimization (B3LYP/6-311G(d,p)) node_struct->node_opt node_freq Frequency Analysis (Confirm Minimum Energy) node_opt->node_freq node_prop Single-Point Calculation (Electronic Properties) node_freq->node_prop node_homo_lumo HOMO/LUMO Energies & Energy Gap node_prop->node_homo_lumo Analyze Orbitals node_dipole Dipole Moment (Magnitude & Vector) node_prop->node_dipole Analyze Charge Distribution node_mep Molecular Electrostatic Potential (MEP) Map node_prop->node_mep Visualize Reactivity

Caption: Workflow for DFT calculations of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.

Predicted Electronic Properties

The following table summarizes the hypothetical electronic properties of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. These values are representative of what would be expected for a molecule with this combination of functional groups.

PropertyPredicted ValueSignificance
HOMO Energy -6.85 eVIndicates the electron-donating ability; relevant to oxidation potential.
LUMO Energy -2.15 eVIndicates the electron-accepting ability; relevant to reduction potential.
HOMO-LUMO Gap 4.70 eVRelates to the molecule's kinetic stability and electronic transitions.
Dipole Moment (µ) 4.5 DA large value indicates significant molecular polarity.[11]

Experimental Determination of the Dipole Moment

To validate the computationally predicted dipole moment, an experimental measurement is essential. The heterodyne-beat method is a highly sensitive technique for determining the dipole moment of polar molecules in a non-polar solvent.[12] This method relies on precise measurements of the capacitance of solutions containing the molecule of interest.

Experimental Protocol

Materials and Equipment:

  • 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (high purity)

  • Anhydrous, non-polar solvent (e.g., benzene or dioxane)

  • High-precision capacitance measuring instrument (dipole meter)

  • Capacitance cell

  • Constant temperature bath (25 °C)

  • Volumetric flasks and pipettes

  • Refractometer

Step-by-Step Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate in the chosen non-polar solvent. The concentrations should be accurately known and typically range from 0.001 to 0.01 mole fraction.

  • Temperature Control: Place the solutions and the pure solvent in the constant temperature bath set to 25 °C to ensure thermal equilibrium.

  • Capacitance Measurement:

    • Calibrate the dipole meter.

    • Measure the capacitance of the empty capacitance cell and the cell filled with the pure solvent.

    • Measure the capacitance of the cell filled with each of the prepared solutions.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.[11]

  • Data Analysis: The dipole moment is calculated using the Debye equation, which relates the dielectric constant and refractive index of the solutions to the molecular properties. A simplified approach, such as the Guggenheim method, can be used which relies on the change in dielectric constant and refractive index with concentration.[11]

Visualization of Experimental Workflow

Dipole Moment Measurement Workflow cluster_prep Step 1: Sample Preparation cluster_measurement Step 2: Data Acquisition cluster_analysis Step 3: Calculation node_solutions Prepare Dilute Solutions in Non-Polar Solvent node_thermostat Thermostat Samples at 25°C node_solutions->node_thermostat node_capacitance Measure Capacitance (Dipole Meter) node_thermostat->node_capacitance node_refractive Measure Refractive Index (Refractometer) node_thermostat->node_refractive node_debye Apply Debye or Guggenheim Equation node_capacitance->node_debye node_refractive->node_debye node_dipole_exp Calculate Experimental Dipole Moment (µ) node_debye->node_dipole_exp

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Advanced Intermediates for Benzoxaborole Therapeutics (e.g., Crisaborole) Introduction and Mechanistic Rationale The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Advanced Intermediates for Benzoxaborole Therapeutics (e.g., Crisaborole)

Introduction and Mechanistic Rationale

The synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate represents a critical node in the development of benzoxaborole-based phosphodiesterase 4 (PDE4) inhibitors[1]. This molecule serves as a highly functionalized building block, possessing a protected benzylic alcohol, an aryl bromide primed for downstream borylation (via Miyaura borylation), and a diaryl ether linkage established through a precise Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I have structured this protocol to emphasize not just the how, but the why. A robust chemical process relies on self-validating steps where the mechanistic causality dictates the experimental parameters.

Synthetic Strategy Overview

The synthesis is achieved via a convergent two-step sequence starting from commercially available 4-bromo-3-(hydroxymethyl)phenol:

  • Regioselective O-Acetylation: Protection of the primary benzylic alcohol.

  • Nucleophilic Aromatic Substitution (SNAr): Etherification of the phenolic hydroxyl with 4-fluorobenzonitrile.

SynthesisWorkflow SM 4-Bromo-3-(hydroxymethyl)phenol (Starting Material) Step1 Step 1: Selective Acetylation Ac2O, TEA, EtOAc SM->Step1 Int 2-Bromo-5-hydroxybenzyl acetate (Intermediate) Step1->Int Regioselective >95% Yield Step2 Step 2: SNAr Reaction 4-Fluorobenzonitrile, K2CO3, DMSO Int->Step2 Prod 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (Final Product) Step2->Prod Etherification >90% Yield

Figure 1: Two-step synthetic workflow for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.

Experimental Protocols and Mechanistic Causality

Step 1: Regioselective Acetylation of 4-Bromo-3-(hydroxymethyl)phenol

Mechanistic Insight: The starting material possesses two reactive hydroxyl groups: an aliphatic benzylic alcohol and an aromatic phenolic alcohol. The aliphatic alcohol is inherently more nucleophilic and less sterically hindered. By utilizing a controlled stoichiometric addition of acetic anhydride ( Ac2​O ) in the presence of a mild organic base like triethylamine (TEA), we can achieve high regioselectivity for the benzylic position[1]. TEA acts as an acid scavenger, driving the equilibrium forward by neutralizing the acetic acid byproduct. If catalytic 4-(Dimethylamino)pyridine (DMAP) were used, it would form a highly reactive N-acylpyridinium intermediate, which could compromise regioselectivity and lead to over-acetylation (diacetate formation)[2]. Therefore, a strictly TEA-mediated approach in a moderately polar solvent (Ethyl Acetate) is preferred.

Materials:

  • 4-Bromo-3-(hydroxymethyl)phenol (1.0 eq)

  • Acetic Anhydride ( Ac2​O ) (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Ethyl Acetate (EtOAc) (Solvent, 10 Vol)

Step-by-Step Procedure:

  • Reactor Preparation: Charge a clean, dry, nitrogen-purged reactor with 4-bromo-3-(hydroxymethyl)phenol (100 g, 492 mmol) and EtOAc (1000 mL). Stir at 200 rpm until a clear solution is obtained.

  • Base Addition: Add TEA (59.8 g, 591 mmol) to the reactor in a single portion. Cool the reaction mixture to 0–5 °C using an ice/water bath. Causality: Cooling suppresses the kinetic formation of the diacetate impurity.

  • Acylation: Equip the reactor with an addition funnel. Charge the funnel with Ac2​O (52.8 g, 517 mmol). Add the Ac2​O dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. The reaction is deemed complete when the starting material is <1.0% (Area %).

  • Workup: Quench the reaction by adding 500 mL of purified water. Stir for 15 minutes, then allow phase separation. Extract the aqueous layer with an additional 200 mL of EtOAc.

  • Purification: Wash the combined organic layers with 5% NaHCO3​ solution (500 mL) to remove residual acetic acid, followed by brine (500 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-bromo-5-hydroxybenzyl acetate as a pale yellow oil that solidifies upon standing.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The formation of the diaryl ether relies on an SNAr mechanism. The phenolic hydroxyl of the intermediate is deprotonated by Potassium Carbonate ( K2​CO3​ ) to form a highly nucleophilic phenoxide anion. 4-Fluorobenzonitrile is an ideal electrophile for this transformation; the highly electronegative fluorine atom strongly polarizes the C-F bond, while the para-cyano group provides powerful electron-withdrawing resonance stabilization to the anionic Meisenheimer transition state[3]. Dimethyl sulfoxide (DMSO) is mandated as the solvent because it is polar and aprotic; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, dramatically accelerating the reaction rate[1].

Materials:

  • 2-Bromo-5-hydroxybenzyl acetate (1.0 eq)

  • 4-Fluorobenzonitrile (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 eq, finely powdered)

  • Dimethyl Sulfoxide (DMSO) (Solvent, 5 Vol)

Step-by-Step Procedure:

  • Reagent Charging: To a dry, nitrogen-flushed reactor, charge 2-bromo-5-hydroxybenzyl acetate (100 g, 408 mmol), 4-fluorobenzonitrile (54.4 g, 449 mmol), and DMSO (500 mL).

  • Base Introduction: Add finely powdered anhydrous K2​CO3​ (84.6 g, 612 mmol). Causality: Finely powdered carbonate increases the surface area for the heterogeneous deprotonation step, ensuring rapid phenoxide generation.

  • Thermal Activation: Heat the reaction mixture to 85–90 °C under vigorous stirring (300 rpm). Maintain this temperature for 4 to 6 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed to workup when the intermediate is <0.5%.

  • Precipitation/Workup: Cool the reaction mixture to 20–25 °C. Slowly pour the mixture into rapidly stirring chilled water (2500 mL, 0–5 °C). Causality: The sudden shift in solvent polarity forces the highly hydrophobic product to crash out of solution, while DMSO and inorganic salts remain dissolved.

  • Isolation: Stir the resulting suspension for 1 hour to granulate the solid. Filter the solid through a sintered glass funnel. Wash the filter cake extensively with water (3 x 500 mL) to remove trace DMSO.

  • Drying: Dry the isolated solid in a vacuum oven at 45 °C until the moisture content is <0.5% (by Karl Fischer titration). This yields 2-bromo-5-(4-cyanophenoxy)benzyl acetate as a crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, expected yields, and critical quality attributes (CQAs) for the two-step process, establishing a self-validating baseline for scale-up operations.

ParameterStep 1: AcetylationStep 2: SNAr Etherification
Limiting Reagent 4-Bromo-3-(hydroxymethyl)phenol2-Bromo-5-hydroxybenzyl acetate
Equivalents (Electrophile) 1.05 eq ( Ac2​O )1.10 eq (4-Fluorobenzonitrile)
Base / Equivalents TEA / 1.20 eq K2​CO3​ / 1.50 eq
Solvent / Volume EtOAc / 10 VolDMSO / 5 Vol
Reaction Temp / Time 0–10 °C 25 °C / 2.5 h85–90 °C / 4–6 h
Expected Molar Yield 92 – 96%88 – 93%
Target Purity (HPLC) > 98.0%> 99.5%[1]
Physical State Pale yellow solid/oilWhite to off-white crystalline solid

References

  • Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof. Google Patents (US10865217B2).
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki Cross-Coupling with 2-Bromo-5-(4-cyanophenoxy)benzyl Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is of paramount importance in the fields of medicinal chemistry and materials science for the construction of biaryl and substituted aromatic structures.[3][4] These structural motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), natural products, and advanced materials.[4][5]

This application note provides a detailed guide for the Suzuki cross-coupling reaction of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, a versatile building block for the synthesis of complex diarylmethane derivatives. The ability to strategically introduce diverse aryl and heteroaryl groups at the benzylic position opens avenues for extensive structure-activity relationship (SAR) studies in drug discovery and the fine-tuning of molecular properties for materials science applications.[5][6]

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for successful reaction optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide to form a Pd(II) complex.[1] The electron density and steric bulk of the supporting phosphine ligands play a critical role in facilitating this step.[9]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, which enhances the nucleophilicity of the organic group on boron.[10] This activated species then transfers its organic moiety to the palladium(II) center, displacing the halide.[9] The exact mechanism of transmetalation is still a subject of detailed study.[9]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Cross-Coupling of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

This protocol provides a general procedure for the Suzuki cross-coupling of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate with a representative arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different coupling partners.

Materials and Reagents
  • Substrate: 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (Purity: ≥98%)[11]

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or a suitable Buchwald precatalyst[12][13]

  • Ligand (if required): Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[13][14]

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃[12]

  • Solvent: Anhydrous and degassed solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)[15]

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[12]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the phosphine ligand (0.02-0.10 equiv).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is toluene and water (e.g., 4:1 v/v).[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylmethane product.

Data Presentation: Reaction Parameter Optimization
ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)XPhos Pd G3 (1 mol%)
Ligand NoneNoneXPhos (2 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (10:1)
Temperature 100 °C90 °C80 °C
Time 12 h16 h8 h
Yield ModerateGoodExcellent

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific arylboronic acid used.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Add Substrate, Boronic Acid, Base Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterize Pure Product Purify->Product

Figure 2: General experimental workflow for Suzuki cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing (O₂ presence)- Poor quality reagents or solvents- Suboptimal base or temperature- Use a fresh, reliable catalyst source or a pre-catalyst.[12]- Ensure thorough degassing of the reaction mixture and solvents.[12]- Use anhydrous solvents and pure reagents.- Screen different bases and adjust the reaction temperature.[12]
Homocoupling of Boronic Acid - Presence of Pd(II) species at the start- Oxidative conditions- Use a Pd(0) source or ensure complete in-situ reduction of a Pd(II) precatalyst.- Maintain a strictly inert atmosphere throughout the reaction.[8]
Protodeboronation - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions if possible, though some water is often necessary.- Minimize reaction time once the starting material is consumed.
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain bases or solvents)- Switch to a non-hydridic base like a carbonate or phosphate.- Use an aprotic solvent.[12]
Catalyst Decomposition (Pd Black) - High temperature- Insufficient ligand concentration or ligand degradation- Lower the reaction temperature if possible.- Increase the ligand-to-palladium ratio.[12]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is a robust and highly adaptable method for the synthesis of a diverse range of diarylmethane compounds. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Chemistry Suzuki Coupling Reaction | SATHEE JEE. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2014). RSC Advances, 4(77), 40821-40825. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Retrieved from [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[7][10]-benzoxaborole and polymorphs thereof. (2020). Google Patents. Retrieved from

  • Examples of approved drugs where Suzuki–Miyaura coupling is employed to... - ResearchGate. Retrieved from [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. (2026, February 28). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Retrieved from [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. Retrieved from [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Retrieved from [Link]

  • Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). Organic & Medicinal Chemistry International Journal, 1(3). Retrieved from [Link]

  • Benzyl Acetate: A Review on Synthetic Methods. (2022). Eurasian Journal of Physics, Chemistry and Mathematics, 9, 28-36. Retrieved from [Link]

  • Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine - Organic Syntheses Procedure. Retrieved from [Link]

  • The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3 - ResearchGate. Retrieved from [Link]

Sources

Method

In vitro assay sample preparation using 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

Application Note: In Vitro Pharmacological and Toxicological Profiling of Crisaborole Intermediates Introduction and Regulatory Context The development of topical therapeutics, such as the phosphodiesterase 4 (PDE4) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological and Toxicological Profiling of Crisaborole Intermediates

Introduction and Regulatory Context

The development of topical therapeutics, such as the phosphodiesterase 4 (PDE4) inhibitor crisaborole for the treatment of mild-to-moderate atopic dermatitis, requires rigorous control of synthetic intermediates and process impurities[1]. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurities present in new drug substances that exceed specific reporting thresholds (typically 0.05% for maximum daily doses ≤ 2g) must be structurally identified and qualified for safety[2].

2-Bromo-5-(4-cyanophenoxy)benzyl acetate (CAS 2227126-09-0) is a critical aryl halide intermediate utilized in the synthesis of crisaborole. Because this intermediate lacks the active benzoxaborole moiety—the essential pharmacophore responsible for chelating the bimetallic center in the PDE4 active site[3]—it is theoretically devoid of primary pharmacological activity. However, its lipophilic nature and the presence of reactive functional groups necessitate empirical in vitro qualification. This application note details a self-validating workflow to evaluate this intermediate for residual PDE4B inhibitory activity and off-target cytotoxicity.

Physicochemical Properties & Sample Preparation Strategy

The physical properties of an impurity dictate its handling in vitro. 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is highly lipophilic and lacks ionizable groups, meaning aqueous buffers will cause immediate precipitation. Furthermore, the acetate protecting group is susceptible to hydrolysis at extreme pH.

Table 1: Physicochemical Properties of the Test Article

Property Value / Description
Chemical Name 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
CAS Number 2227126-09-0
Molecular Weight 346.18 g/mol
Molecular Formula C16H12BrNO3
Solubility Strategy 100% Anhydrous DMSO (Primary), ≤ 1% DMSO (Assay Final)

| Role in Workflow | Synthetic Intermediate / Potential API Impurity |

Causality Insight: To prevent compound aggregation and acetate hydrolysis, all primary stock solutions and intermediate serial dilutions must be performed in 100% anhydrous DMSO . Aqueous assay buffers are only introduced at the final dispensing step, ensuring the compound remains in solution during the micro-scale reaction.

Experimental Protocols

Protocol A: Compound Solubilization and Acoustic Dispensing

Self-Validation Check: Visual inspection for precipitation post-thaw; use of an acoustic liquid handler eliminates the risk of plastic tip carryover for lipophilic compounds.

  • Stock Preparation: Weigh 3.46 mg of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate powder and dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Serial Dilution: In a 384-well polypropylene source plate, perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 50 nL of the serially diluted compound into empty 384-well assay plates (for both PDE4 and cytotoxicity assays).

Protocol B: In Vitro PDE4B Inhibition Assay (TR-FRET)

Causality Insight: PDE4B is the predominant isoform in inflammatory cells (such as monocytes and neutrophils) and is the primary target of crisaborole[4]. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing FAM-cAMP provides a high signal-to-background ratio and mitigates the risk of autofluorescence interference from the aromatic impurity.

  • Enzyme Addition: Add 2.5 µL of recombinant human PDE4B enzyme (diluted in assay buffer: 10 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1% BSA) to the 384-well plate containing the 50 nL dispensed compound.

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow potential binding.

  • Substrate Addition: Add 2.5 µL of 100 nM FAM-cAMP substrate to initiate the reaction. The final DMSO concentration is 1%.

  • Reaction & Detection: Incubate for 1 hour. Stop the reaction by adding 15 µL of IMAP Terbium (Tb) binding reagent. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm).

  • Self-Validation: The plate must include Crisaborole API as a positive control (expected IC50 ~1.2 nM)[1] and 1% DMSO as a negative control. The assay is only valid if the Z'-factor is > 0.5.

Protocol C: In Vitro Cytotoxicity Assay (HaCaT Keratinocytes)

Causality Insight: Because crisaborole is formulated as a topical ointment, human epidermal keratinocytes (HaCaT) represent the most physiologically relevant cell line for safety profiling[1].

  • Cell Seeding: Seed HaCaT cells at 2,000 cells/well in 20 µL of DMEM medium (10% FBS) into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Dispense 100 nL of the compound dose-response curve directly into the culture media (final DMSO = 0.5%).

  • Viability Readout: After 72 hours of incubation, add 20 µL of CellTiter-Glo reagent to quantify ATP as a proxy for metabolic viability. Read luminescence. Include Staurosporine as a positive kill-control.

Expected Data & Qualification Results

The following table summarizes the expected pharmacological profile, demonstrating that the intermediate does not possess residual target activity and is safe at relevant exposure limits.

Table 2: Comparative In Vitro Profiling Results

Compound Assay Role PDE4B IC50 (nM) HaCaT CC50 (µM) Qualification Status
Crisaborole Active API (Positive Control) 1.2 ± 0.3 > 50 Potent Target Engagement
2-Bromo-5-(4-cyanophenoxy)benzyl acetate Synthetic Intermediate / Impurity > 10,000 > 50 Inactive / Non-Cytotoxic

| Staurosporine | Assay Validation Control | N/A | 0.15 ± 0.05 | Validated Assay Sensitivity |

Workflow Visualization

G Solid 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (Solid Powder) DMSO 10 mM Stock Solution (100% Anhydrous DMSO) Solid->DMSO Dissolve & Sonicate Dilution 384-Well Intermediate Plate (3-Fold Serial Dilution) DMSO->Dilution Transfer & Dilute Dispense Acoustic Dispensing (Echo 550, 50-100 nL/well) Dilution->Dispense PDE4 PDE4B TR-FRET Assay (Enzyme + FAM-cAMP) Dispense->PDE4 1.0% Final DMSO Cyto Cytotoxicity Assay (HaCaT Cells + CellTiter-Glo) Dispense->Cyto 0.5% Final DMSO Data1 IC50 Determination (Target Engagement) PDE4->Data1 Data2 CC50 Determination (Safety Profiling) Cyto->Data2

Workflow for in vitro sample preparation and parallel pharmacological screening.

References

  • Title: 2-Bromo-5-(4-cyanophenoxy)benzyl acetate | 2227126-09-0 Source: Sigma-Aldrich URL: Link

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: 2

  • Title: Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor Source: ACS Publications - American Chemical Society URL: 1

  • Title: phosphodiesterase 4B | Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: 4

  • Title: Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review Source: PMC (National Institutes of Health) URL: 3

Sources

Application

Application Notes and Protocols: Reagents for the Esterification of 2-Bromo-5-(4-cyanophenoxy)benzyl Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2-Bromo-5-(4-cyanophenoxy)benzyl derivatives, a core structural motif in various contemporary drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2-Bromo-5-(4-cyanophenoxy)benzyl derivatives, a core structural motif in various contemporary drug discovery programs. The presence of multiple functional groups—a bromine atom, a cyano moiety, and a phenoxy ether linkage—necessitates a careful selection of esterification reagents to ensure high yields and minimize side reactions. This document explores the chemical sensitivities of the substrate and presents field-proven protocols for three primary esterification strategies: the Steglich esterification, the Mitsunobu reaction, and a mild acid-catalyzed approach. Each protocol is accompanied by a detailed rationale, step-by-step instructions, and expected outcomes, providing researchers with a robust resource for the synthesis of these valuable compounds.

Introduction: Navigating the Synthesis of Complex Benzyl Esters

The 2-bromo-5-(4-cyanophenoxy)benzyl moiety is an increasingly important pharmacophore in medicinal chemistry. Its derivatives are key intermediates in the synthesis of a range of biologically active molecules. The esterification of the benzylic alcohol of this scaffold is a critical transformation for generating compound libraries and for the synthesis of final drug candidates. However, the inherent reactivity of the functional groups present on the aromatic rings poses a significant challenge to straightforward esterification.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex small molecules. It aims to provide not only a set of reliable protocols but also the underlying chemical principles that govern the selection of an appropriate esterification method for this specific substrate.

Substrate Reactivity Profile: Key Considerations

Before selecting an esterification method, it is crucial to understand the potential reactivity of the functional groups within the 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol substrate under various reaction conditions.

  • Benzylic Alcohol: As a primary benzylic alcohol, it is generally reactive towards esterification. However, the ortho-bromo substituent may introduce a degree of steric hindrance that can affect the reaction rate with bulky carboxylic acids.

  • Bromo Group: The aryl bromide is generally stable under most esterification conditions. However, it can be susceptible to nucleophilic aromatic substitution under harsh basic conditions or may participate in side reactions in the presence of certain transition metal catalysts that are sometimes employed in esterification.

  • Cyano Group: The nitrile functionality is relatively robust but can undergo hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Phenoxy Ether Linkage: Ether linkages are generally stable, but they can be cleaved under strongly acidic conditions, such as with concentrated mineral acids at high temperatures.

Based on this reactivity profile, ideal esterification methods should be conducted under mild, preferably neutral, conditions to preserve the integrity of all functional groups.

Recommended Esterification Protocols

Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This reaction proceeds under mild, neutral conditions at room temperature, making it highly compatible with a wide range of functional groups.[3] It is particularly well-suited for substrates that are sensitive to acid or base catalysis.[2]

Rationale for Method Selection: The neutral and mild reaction conditions of the Steglich esterification are ideal for the 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol substrate, as they are unlikely to affect the bromo, cyano, or phenoxy functionalities.[1] The method is also effective for sterically hindered alcohols, which may be a factor depending on the chosen carboxylic acid.[3]

Experimental Workflow: Steglich Esterification

sub Substrate (2-Bromo-5-(4-cyanophenoxy)benzyl alcohol) reaction Stir at RT (2-12 h) sub->reaction acid Carboxylic Acid acid->reaction dcc DCC or DIC dcc->reaction dmap DMAP (cat.) dmap->reaction solvent Anhydrous DCM or THF solvent->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Ester Product purification->product

Caption: Workflow for Steglich Esterification.

Detailed Protocol:

  • To a solution of 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter the mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Data Summary: Steglich Esterification Parameters

ParameterRecommended ConditionRationale
Coupling Agent DCC or DICEfficiently activates the carboxylic acid. DIC is often preferred as the urea byproduct is more soluble in organic solvents, facilitating removal.
Catalyst DMAPActs as an acyl transfer agent, accelerating the reaction.[2]
Solvent Anhydrous DCM or THFAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room TemperatureMild conditions that preserve the sensitive functional groups.
Stoichiometry Alcohol:Acid:DCC:DMAP = 1:1.1:1.2:0.1A slight excess of the acid and coupling agent ensures complete consumption of the starting alcohol.
Mitsunobu Reaction: High Efficiency and Stereochemical Control

The Mitsunobu reaction is another excellent choice for the esterification of 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid.[4][5] The reaction is known for its mild conditions and high yields.[4] For secondary alcohols, it proceeds with a clean inversion of stereochemistry.

Rationale for Method Selection: The Mitsunobu reaction is conducted under neutral conditions, which is highly advantageous for the multifunctional substrate .[4] It is a very reliable and general method for ester formation and often succeeds where other methods fail. The reaction is generally high-yielding and proceeds at low temperatures.

Reaction Mechanism: Mitsunobu Reaction

alcohol Benzylic Alcohol intermediate2 Oxyphosphonium Salt alcohol->intermediate2 pph3 PPh₃ intermediate1 Betaine Intermediate pph3->intermediate1 dead DEAD or DIAD dead->intermediate1 acid Carboxylic Acid sn2 SN2 Attack by Carboxylate acid->sn2 intermediate1->intermediate2 intermediate2->sn2 product Ester Product sn2->product byproduct1 PPh₃=O sn2->byproduct1 byproduct2 Hydrazide sn2->byproduct2

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Detailed Protocol:

  • Dissolve 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF dropwise over 10-15 minutes. An exothermic reaction is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove, and careful chromatography is required.

Data Summary: Mitsunobu Reaction Parameters

ParameterRecommended ConditionRationale
Phosphine Triphenylphosphine (PPh₃)The most common and cost-effective phosphine for this reaction.
Azodicarboxylate DEAD or DIADDIAD is often preferred due to its lower toxicity and the slightly easier removal of its hydrazide byproduct.
Solvent Anhydrous THF or TolueneAprotic solvents that are compatible with the reaction intermediates.
Temperature 0 °C to Room TemperatureLow temperature helps to control the initial exothermic reaction.
Stoichiometry Alcohol:Acid:PPh₃:DEAD = 1:1.2:1.2:1.2A slight excess of reagents ensures complete conversion of the alcohol.
Mild Acid-Catalyzed Esterification: A Cost-Effective Alternative

While strongly acidic conditions should be avoided, a mild acid-catalyzed Fischer-type esterification can be a viable and atom-economical option if carefully controlled.[6] This approach typically involves heating the alcohol and carboxylic acid in the presence of a catalytic amount of a mild acid, often with the removal of water to drive the equilibrium towards the product.[6]

Rationale for Method Selection: This method is cost-effective and generates minimal waste. The key is to use a mild acid catalyst and moderate temperatures to avoid degradation of the substrate. This approach is best suited for simple, unhindered carboxylic acids.

Detailed Protocol:

  • To a solution of 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol (1.0 eq) and the desired carboxylic acid (1.5-2.0 eq) in a suitable solvent such as toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) or a solid acid catalyst like Amberlyst-15.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or TLC analysis indicates the consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Mild Acid-Catalyzed Esterification Parameters

ParameterRecommended ConditionRationale
Catalyst p-TsOH, Amberlyst-15Mildly acidic catalysts that are less likely to cause substrate degradation compared to strong mineral acids.
Solvent TolueneForms an azeotrope with water, facilitating its removal.
Temperature Reflux (Toluene)Sufficient to drive the reaction without causing significant decomposition.
Water Removal Dean-Stark ApparatusEssential for shifting the equilibrium towards the ester product.
Stoichiometry Alcohol:Acid:Catalyst = 1:1.5-2.0:0.05An excess of the carboxylic acid can also help to drive the equilibrium.

Troubleshooting and Optimization

  • Low Yields in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider increasing the amount of coupling agent and DMAP slightly.

  • Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent like diethyl ether or hexane after the reaction can sometimes help. Alternatively, using polymer-supported triphenylphosphine can simplify the workup.

  • Substrate Decomposition in Acid-Catalyzed Reaction: If decomposition is observed, reduce the reaction temperature and/or the amount of acid catalyst. The use of a solid acid catalyst can also mitigate this issue as it can be easily filtered off.

Conclusion

The esterification of 2-Bromo-5-(4-cyanophenoxy)benzyl derivatives requires a careful consideration of the substrate's functional group compatibility. For general applicability and high yields with minimal side reactions, the Steglich esterification and the Mitsunobu reaction are highly recommended due to their mild and neutral reaction conditions. A mild acid-catalyzed approach can also be employed, particularly for large-scale synthesis where cost is a major factor, but it requires careful optimization to avoid substrate degradation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a wide range of esters from this important chemical scaffold.

References

  • Zhou, C., et al. (2021). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Molecules, 26(22), 6835. [Link]

  • Steglich, W. (1978). Steglich esterification. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Li, C.-J., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaas9319. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • YouTube. (2014, December 11). Steglich esterification. [Link]

  • ResearchGate. (n.d.). Metal-free esterification of alcohols. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Han, B., & Mei, T.-S. (2026, March 23). The Merger of Transition Metal and Photocatalysis: Recent Advances and Prospects in Asymmetric Intermolecular 1,2-Difunctionalization of Alkenes. Molecules, 29(6), 1435. [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Taniguchi, T., et al. (2015). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Beilstein Journal of Organic Chemistry, 11, 2194–2203. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Scientific Update. (2024, July 24). Ester, Nitrile and Oxetane Play Nice. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2021, January 4). Iodine Promoted Conversion of Esters to Nitriles and Ketones under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Chemical Compatibility Chart. (n.d.). [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. [Link]

  • Scribd. (n.d.). Chemical Compatibility Table PDF. [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. We will move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for maximizing your overall yield.

Synthetic Scheme Overview

The synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is typically achieved via a two-step process starting from 2-bromo-5-hydroxybenzyl alcohol. The most reliable and documented pathway involves an initial esterification followed by a Nucleophilic Aromatic Substitution (SNAr) reaction.[1]

Synthetic_Pathway A 2-Bromo-5-hydroxybenzyl alcohol B 2-Bromo-5-hydroxybenzyl acetate A->B Step 1: Esterification (e.g., Acetic Anhydride) C 2-Bromo-5-(4-cyanophenoxy)benzyl acetate B->C Step 2: SNAr Reaction (4-Fluorobenzonitrile, Base)

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is low. Which reaction step is the most likely culprit?

A1: Both steps are critical, but the SNAr reaction (Step 2) is often the more sensitive of the two. Low yields in this step can stem from incomplete deprotonation of the phenol, the presence of water, or suboptimal reaction temperature.[2][3] However, unintended hydrolysis of the acetate group during either the SNAr workup or the initial esterification workup can also significantly decrease the overall yield.[4] We recommend analyzing a crude sample from each step by TLC or LC-MS to pinpoint where the material loss is occurring.

Q2: I'm observing multiple spots on my TLC plate after the final step. What are the likely side products?

A2: The most common impurities are unreacted starting materials from both steps: 2-bromo-5-hydroxybenzyl acetate and 4-fluorobenzonitrile. Another likely byproduct is the hydrolyzed starting material, 2-bromo-5-hydroxybenzyl alcohol, if the acetate group was cleaved during the basic conditions of the SNAr reaction. While less common in SNAr, side reactions involving the solvent (solvolysis) can occur at very high temperatures.[5]

Q3: Is it better to perform the ether synthesis or the esterification first?

A3: Performing the esterification first is generally preferable . This strategy protects the benzyl alcohol, preventing it from acting as a competing nucleophile during the subsequent ether formation step. The acetate group is generally stable under the moderately basic conditions required for the SNAr reaction, provided that temperature and reaction time are well-controlled.

Troubleshooting Guide: A Step-by-Step Analysis

This section provides a detailed breakdown of common problems and their solutions for each synthetic step.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzyl acetate (Esterification)

This reaction involves the acetylation of 2-bromo-5-hydroxybenzyl alcohol, typically using acetic anhydride or acetyl chloride.[6][7]

Problem 1: Low Conversion of Benzyl Alcohol

  • Potential Cause: Insufficiently reactive acetylating agent or inadequate catalysis. While benzyl alcohol can react with acetic anhydride without a catalyst at reflux, the reaction can be slow.[8]

  • Troubleshooting & Optimization:

    • Catalysis: Add a catalytic amount of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate the reaction. DMAP is particularly effective for acylation.

    • Reagent Choice: For sterically hindered or less reactive alcohols, using acetyl chloride in the presence of a stoichiometric amount of a non-nucleophilic base (like pyridine or TEA) is a more potent alternative.

    • Temperature & Time: Ensure the reaction is heated sufficiently (reflux is common) and monitored by TLC until the starting alcohol spot is consumed.

Problem 2: Product Loss via Hydrolysis During Workup

  • Potential Cause: The acetate ester is susceptible to hydrolysis back to the alcohol, especially under acidic or basic aqueous conditions.[4][9] This is a primary cause of reduced yield. The process of neutralizing excess anhydride or acid catalyst can create these conditions.[4][10]

  • Troubleshooting & Optimization:

    • Minimize Contact Time: Perform aqueous washes and extractions efficiently without letting the layers sit for extended periods.[4]

    • Controlled Quench: Quench the reaction by adding it to ice-cold water.

    • Use a Mild Base: During workup, use a weak base like sodium bicarbonate (NaHCO₃) to neutralize any acid.[4] Avoid strong bases like NaOH or KOH, which aggressively promote saponification (base-catalyzed hydrolysis).[10] Wash with NaHCO₃ solution until gas evolution ceases.

    • Final Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

Ester_Troubleshooting cluster_0 Esterification Troubleshooting Start Low Yield of 2-Bromo-5-hydroxybenzyl acetate CheckTLC Analyze Crude TLC: Unreacted Alcohol or Streaking? Start->CheckTLC Unreacted High Amount of Starting Alcohol CheckTLC->Unreacted Yes Hydrolysis Streaking / Polar Spot (Carboxylic Acid/Alcohol) CheckTLC->Hydrolysis Yes Sol_Unreacted Solution: 1. Add catalyst (DMAP). 2. Use stronger reagent (Acetyl Chloride). 3. Increase temp/time. Unreacted->Sol_Unreacted Sol_Hydrolysis Solution: 1. Use NaHCO3 for wash, not NaOH. 2. Minimize workup time. 3. Work at lower temperatures. Hydrolysis->Sol_Hydrolysis

Caption: Workflow for troubleshooting the esterification step.

Step 2: Synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (SNAr Reaction)

This is a nucleophilic aromatic substitution where the phenoxide of 2-bromo-5-hydroxybenzyl acetate attacks 4-fluorobenzonitrile, displacing the fluoride.[1] The cyano group para to the fluorine is essential as it activates the ring for nucleophilic attack.[5]

Problem 1: Incomplete Reaction / Low Conversion

  • Potential Cause A: Incomplete Deprotonation of the Phenol. The reaction cannot proceed without the formation of the nucleophilic phenoxide.

    • Troubleshooting:

      • Base Strength & Stoichiometry: Potassium carbonate (K₂CO₃) is effective, but ensure it is finely powdered and anhydrous.[2] Use at least 1.5 equivalents. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but this may increase the risk of acetate hydrolysis.[11][12]

      • Anhydrous Conditions: Water will consume the base and protonate the phenoxide, quenching the reaction.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Potential Cause B: Suboptimal Solvent or Temperature.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMSO or DMF are crucial.[5][11] They effectively solvate the potassium cation, leaving a highly reactive "naked" phenoxide anion.[3] Protic solvents (like alcohols) will hydrogen-bond to the nucleophile, drastically reducing its reactivity.[13]

      • Temperature: SNAr reactions require heat to overcome the activation energy. A typical range is 60-120 °C.[2][5][14] If the reaction is sluggish, gradually increase the temperature while monitoring for product degradation by TLC. A patent for this specific molecule suggests heating to 85-90°C.[1]

SNAr_Troubleshooting cluster_1 SNAr Troubleshooting Start Low Yield of Final Product CheckPurity Are Reagents & Solvents Anhydrous and Pure? Start->CheckPurity Wet No CheckPurity->Wet Moisture Detected Dry Yes CheckPurity->Dry Sol_Wet Solution: Dry glassware and solvents. Use fresh, anhydrous reagents. Wet->Sol_Wet CheckBase Is Base Strong Enough and in Excess? (e.g., K2CO3 >1.5 eq) Dry->CheckBase BaseWeak No CheckBase->BaseWeak BaseOK Yes CheckBase->BaseOK Sol_Base Solution: Use finely powdered K2CO3. Increase equivalents. Consider stronger base (NaH). BaseWeak->Sol_Base CheckConditions Is Solvent Polar Aprotic? (DMSO/DMF) Is Temperature Optimal? (60-120 °C) BaseOK->CheckConditions CondBad No CheckConditions->CondBad CondOK Yes CheckConditions->CondOK Reaction should proceed. Consider purification loss. Sol_Cond Solution: Switch to DMSO or DMF. Gradually increase temperature. CondBad->Sol_Cond

Caption: Logical workflow for troubleshooting the SNAr step.

Optimized Experimental Protocols

The following protocols are based on established literature procedures and best practices for the reactions discussed.

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzyl acetate
Reagent/ParameterQuantity/ValueNotes
2-Bromo-5-hydroxybenzyl alcohol1.0 eqStarting material
Acetic Anhydride1.2 - 1.5 eqReagent and solvent
4-DMAP (optional)0.05 - 0.1 eqCatalyst to increase reaction rate
Temperature80 - 100 °C
Time2 - 4 hoursMonitor by TLC for consumption of starting material

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-bromo-5-hydroxybenzyl alcohol and acetic anhydride.

  • If using, add the 4-DMAP catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Once complete, cool the reaction to room temperature and then place in an ice bath.

  • Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until no effervescence is observed), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
Reagent/ParameterQuantity/ValueNotes
2-Bromo-5-hydroxybenzyl acetate1.0 eqStarting material from Step 1
4-Fluorobenzonitrile1.1 eqElectrophile
Potassium Carbonate (K₂CO₃)1.5 - 2.0 eqAnhydrous, finely powdered
DMSO5 - 10 volumesAnhydrous solvent
Temperature85 - 90 °C[1]
Time3 - 6 hoursMonitor by TLC

Step-by-Step Methodology:

  • In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), combine 2-bromo-5-hydroxybenzyl acetate, 4-fluorobenzonitrile, and anhydrous potassium carbonate.

  • Add anhydrous DMSO and begin vigorous stirring.

  • Heat the reaction mixture to 85-90 °C.[1]

  • Maintain the temperature and stir for 3-6 hours, monitoring the disappearance of the starting phenol by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of ice-cold water. This should precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

  • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

References
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • US Patent No. US10865217B2. (2020). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[13][15]-benzoxaborole and polymorphs thereof. Google Patents. Retrieved from

  • Vedantu. (2024, July 2). What is the esterification reaction equation of benzyl alcohol and acetic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1297. [Link]

  • Stache, E. E., et al. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]

  • Pharma Works. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Pi, C., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Ishihara, K., et al. (2011). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. Retrieved from [Link]

  • Reddit. (2019, March 14). Is this mechanism correct? Synthesis of Benzyl Acetate from benzyl alcohol and Acetic Anhydride. Retrieved from [Link]

  • Patsnap. (2019, May 21). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). Preparation of benzyl acetate.
  • Widi, A. A., et al. (2016). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences, 20(5), 1149-1157. Retrieved from [Link]

  • Wegner, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Reddit. (2022, February 4). Will the Ester undergo hydrolysis at the end of this mechanism? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Benzyl Acetate: A Review on Synthetic Methods. Journal of Advances in Chemistry, 12(1), 4005-4010. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Retrieved from [Link]

  • ResearchGate. (2023, November 3). The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. Retrieved from [Link]

Sources

Optimization

Troubleshooting common impurities in 2-Bromo-5-(4-cyanophenoxy)benzyl acetate synthesis

Technical Support Center: 2-Bromo-5-(4-cyanophenoxy)benzyl Acetate Synthesis Welcome to the technical support guide for the synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. This document is intended for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Bromo-5-(4-cyanophenoxy)benzyl Acetate Synthesis

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. This document is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate?

A common and effective route involves a three-step process starting from 2-bromo-5-hydroxy benzaldehyde. The sequence is as follows:

  • Williamson Ether Synthesis: Reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylsulfoxide (DMSO) to form the diaryl ether linkage.[1]

  • Reduction: Selective reduction of the aldehyde group of 2-bromo-5-(4-cyanophenoxy)benzaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[1][2]

  • Acetylation: Esterification of the resulting benzyl alcohol with an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product.

Q2: What are the critical parameters to control in the Williamson ether synthesis step?

The Williamson ether synthesis is an SN2 reaction, and its success hinges on several factors.[3] Key parameters include:

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenolic hydroxyl group. Polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation, leaving the alkoxide nucleophile more reactive, and can accelerate the reaction rate.[4][5]

  • Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can lead to side reactions and degradation.

  • Purity of Reagents: The presence of water can hydrolyze the reagents and reduce the effectiveness of the base. Ensure all reagents and solvents are appropriately dried.

Q3: Can the order of the synthesis steps be changed?

Yes, an alternative route involves first acetylating 2-bromo-5-hydroxybenzyl alcohol to form 2-bromo-5-hydroxybenzyl acetate, followed by the Williamson ether synthesis with 4-fluorobenzonitrile.[1] The choice between these routes may depend on the stability of the intermediates and the ease of purification at each stage.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the observable problem.

Issue 1: Low Yield in the Williamson Ether Synthesis Step
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete deprotonation of the phenolUse a stronger base such as sodium hydride (NaH) or ensure the current base (e.g., K₂CO₃) is anhydrous and used in sufficient excess.Efficient formation of the phenoxide nucleophile is critical for the SN2 reaction. Incomplete deprotonation leads to unreacted starting material.[4]
Side reactions (e.g., C-alkylation)Optimize reaction temperature and consider a less polar solvent if C-alkylation is suspected.While O-alkylation is generally favored, C-alkylation can occur with phenoxides, especially at higher temperatures.[4]
Poor leaving group on the aromatic partnerEnsure you are using an activated aryl halide, such as 4-fluorobenzonitrile.Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups (like the cyano group) and a good leaving group (F⁻ is better than Cl⁻ in this context).
Reaction not driven to completionIncrease reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.SNAr reactions can be slow. Ensuring sufficient time and thermal energy is necessary for completion.
Issue 2: Incomplete Reduction of the Aldehyde
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient reducing agentIncrease the molar equivalents of NaBH₄. Typically, 1.1-1.5 equivalents are used.NaBH₄ provides the hydride ion (H⁻) for the reduction. Stoichiometric or slight excess is needed to ensure all aldehyde is consumed.[2]
Decomposition of NaBH₄Use a fresh batch of NaBH₄. If using protic solvents like methanol or ethanol, add the NaBH₄ to a cooled solution of the aldehyde to minimize decomposition.NaBH₄ reacts with protic solvents, especially at room temperature or warmer, which reduces its effective concentration.[6]
Low reactivity of the aldehydeWhile unlikely for this substrate, if reduction is sluggish, ensure the reaction temperature is appropriate (often 0 °C to room temperature).The reduction of aldehydes with NaBH₄ is generally rapid, but kinetics can be influenced by temperature and solvent.[7]
Issue 3: Presence of Impurities in the Final Product

The following table summarizes common impurities, their likely origin, and methods for their identification and removal.

Impurity Name Structure Likely Origin Analytical Identification (TLC/HPLC/NMR) Mitigation/Removal
2-Bromo-5-(4-cyanophenoxy)benzyl alcohol Incomplete acetylation.Lower Rf on TLC, earlier elution on reverse-phase HPLC. Presence of benzylic -CH₂OH protons and absence of acetate methyl peak in ¹H NMR.Drive acetylation to completion with excess acetic anhydride/catalyst. Can be removed by silica gel chromatography.
2-Bromo-5-hydroxybenzyl acetate Incomplete Williamson ether synthesis in the alternative route.Different polarity on TLC/HPLC. Presence of phenolic -OH signal in ¹H NMR and absence of cyanophenoxy signals.Optimize ether synthesis conditions (base, temp, time). Removable by chromatography.
2-Bromo-5-(4-carboxamidophenoxy)benzyl acetate Hydrolysis of the nitrile group.Higher polarity impurity. Changes in IR spectrum (C=O stretch of amide). Shift in aromatic signals in NMR.Avoid harsh acidic or basic workup conditions. Nitrile hydrolysis can be catalyzed by strong acids or bases.[8][9]
2-Bromo-5-(4-cyanophenoxy)benzoic acid Oxidation of the aldehyde intermediate followed by acetylation, or oxidation of the benzyl alcohol.Acidic impurity, will streak on TLC without acid/base in the eluent.Use mild reaction conditions and purify the aldehyde intermediate before proceeding.
Dibenzyl ether derivative Acid-catalyzed self-condensation of the benzyl alcohol intermediate.[10]High molecular weight, non-polar impurity. Will have a higher Rf on TLC.Ensure complete removal of any acidic species before heating the benzyl alcohol intermediate.
Issue 4: Product Discoloration (Yellow or Brown Tint)
Potential Cause Troubleshooting Action Scientific Rationale
Trace impurities from starting materialsPurify starting materials (e.g., 2-bromo-5-hydroxybenzaldehyde) by recrystallization or chromatography before use.Impurities can carry through the synthesis and lead to colored byproducts.
OxidationStore intermediates and the final product under an inert atmosphere (N₂ or Ar) and protect from light.Benzylic positions can be susceptible to air oxidation over time, leading to colored impurities like benzaldehydes.[11]
Thermal degradationAvoid excessive temperatures during reaction workup, solvent removal, and drying.High temperatures can cause decomposition of the ester or other functional groups, leading to complex, often colored, mixtures.[11]
Residual catalyst or baseEnsure thorough aqueous washing and purification to remove all traces of catalysts and bases.Residual reagents can promote degradation pathways upon storage.

Experimental Protocols & Workflows

Protocol 1: Identification of Hydrolytic Impurities

To confirm if an unknown impurity is due to hydrolysis of the ester or nitrile, a forced degradation study can be performed.

  • Prepare Samples: Dissolve a small amount of the purified final product in three vials containing: (a) 1 M HCl, (b) 1 M NaOH, and (c) a neutral solvent (e.g., methanol/water).

  • Incubation: Gently heat the vials (e.g., 60 °C) for several hours.[11]

  • Analysis: Neutralize the acidic and basic samples. Analyze all three samples alongside a standard of your impure batch by HPLC or LC-MS.

  • Interpretation: An increase in the peak corresponding to your impurity in the acidic or basic sample confirms its identity as a hydrolysis product. For example, base-catalyzed conditions are known to efficiently hydrolyze nitriles to carboxylic acids.[8] Ester hydrolysis can occur under both acidic and basic conditions.[11]

Workflow: Troubleshooting Low Final Yield

Below is a decision-making workflow for diagnosing low yield issues.

TroubleshootingWorkflow start Low Yield of Final Product check_step1 Analyze Crude from Step 1 (Ether Synthesis) by HPLC/NMR start->check_step1 is_step1_ok Is Conversion >90%? check_step1->is_step1_ok check_step2 Analyze Crude from Step 2 (Reduction) is_step1_ok->check_step2 Yes optimize_s1 Optimize Step 1: - Stronger/drier base - Higher temperature/longer time - Check reagent purity is_step1_ok->optimize_s1 No is_step2_ok Is Aldehyde Fully Consumed? check_step2->is_step2_ok check_step3 Analyze Crude from Step 3 (Acetylation) is_step2_ok->check_step3 Yes optimize_s2 Optimize Step 2: - Increase NaBH4 equivalents - Use fresh NaBH4 - Lower temperature during addition is_step2_ok->optimize_s2 No is_step3_ok Is Alcohol Fully Consumed? check_step3->is_step3_ok purification_issue Investigate Purification Losses: - Check column loading - Analyze wash/filtrate fractions - Assess product stability on silica is_step3_ok->purification_issue Yes optimize_s3 Optimize Step 3: - Increase acetylating agent - Add catalyst (e.g., DMAP) - Ensure anhydrous conditions is_step3_ok->optimize_s3 No

Caption: Troubleshooting workflow for low yield.

Key Synthetic Pathways and Side Reactions

The following diagrams illustrate the intended synthetic pathway and a common side reaction.

SynthesisPathway cluster_main Main Synthesis Route A 2-Bromo-5-hydroxy benzaldehyde B 2-Bromo-5-(4-cyanophenoxy) benzaldehyde A->B  4-F-PhCN, K2CO3  (Williamson Ether Synthesis) C 2-Bromo-5-(4-cyanophenoxy) benzyl alcohol B->C  NaBH4  (Reduction) D 2-Bromo-5-(4-cyanophenoxy) benzyl acetate C->D  Ac2O or AcCl  (Acetylation)

Caption: The primary synthetic pathway.

SideReaction cluster_side Impurity Formation: Nitrile Hydrolysis Product Target Product (Nitrile) Amide Amide Impurity Product->Amide H2O, H+ or OH- Acid Carboxylic Acid Impurity Amide->Acid H2O, H+ or OH-

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Troubleshooting

Technical Support Center: Resolving Crystallization and Precipitation Issues with 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, chemists, and drug development professionals in isolating 2-Bromo-5-(4-cyanoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, chemists, and drug development professionals in isolating 2-Bromo-5-(4-cyanophenoxy)benzyl acetate . This specific pharmaceutical intermediate presents unique solid-state challenges. Due to its structural flexibility and hydrophobicity, it frequently resists traditional crystallization, instead undergoing liquid-liquid phase separation (LLPS)—a phenomenon commonly known as "oiling out."

Core Causality & Mechanistic Insights

To successfully control the crystallization of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, we must first understand the thermodynamic and kinetic forces dictating its phase behavior.

The molecule features a bulky bromine atom, a flexible ether linkage, and a freely rotating benzyl acetate moiety. This high conformational entropy means that the thermodynamic energy penalty for the molecules to rapidly align into a rigid crystal lattice is significant. When supersaturation is generated too quickly (e.g., via rapid cooling or aggressive anti-solvent dosing), the rate of phase separation outpaces the rate of crystal nucleation. Instead of forming a solid, the system minimizes free energy by separating into a solute-rich liquid phase—an emulsion of oil droplets ()[1].

According to , these highly mobile oil droplets act as an excellent solvent for structurally similar impurities[2]. If the oil eventually solidifies, it typically crashes out as an amorphous mass or a mixture of polymorphs with permanent impurity entrapment. Our troubleshooting strategy relies on kinetic control : expanding the Metastable Zone Width (MSZW), suppressing LLPS through precise solvent selection, and forcing heterogeneous nucleation via strategic seeding.

Troubleshooting FAQs

Q1: My product forms a milky emulsion upon cooling instead of a crystalline suspension. What exactly is happening? A: You are observing liquid-liquid phase separation (LLPS). The supersaturation level has exceeded the metastable limit before solid nucleation could occur. Causality: The integration of the bulky solute molecules into the crystal lattice is kinetically hindered. Solution: Heat the mixture until the emulsion completely clears into a single homogeneous phase. Reduce your cooling rate to ≤ 0.1 °C/min and introduce seed crystals halfway into the metastable zone to provide a low-energy surface for crystal growth[1].

Q2: How do I choose the right solvent/anti-solvent system to prevent oiling out? A: Oiling out frequently occurs in solvent mixtures with vastly different polarities (e.g., ethanol/water or ethyl acetate/hexane). As noted by, the separating solute causes the extreme solvent combination to demix[3]. For 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, avoid harsh anti-solvents like water. Transition to a system with a more gradual polarity gradient, such as Isopropyl Acetate (solvent) and Heptane (anti-solvent).

Q3: The oil eventually solidifies overnight, but the HPLC purity is lower than the starting material. Why? A: Oiling out droplets lack a rigid, ordered lattice, allowing them to easily dissolve unwanted impurities. When these unstable droplets spontaneously solidify, the impurities are permanently entrapped within the solid matrix[2]. True purification only occurs when molecules are systematically incorporated into a highly ordered crystal lattice.

Q4: When is the exact right time to add seed crystals? A: Seeds must be added halfway into the Metastable Zone Width (MSZW). Causality: If added too close to the solubility curve, localized temperature fluctuations will cause the seeds to dissolve. If added too close to the supersaturation limit, the system may have already initiated microscopic LLPS, rendering the seeds ineffective ()[4].

Quantitative Data: Solvent Screening Summary

To facilitate solvent selection and avoid demixing, the following table summarizes the quantitative performance of common solvent systems for this molecule based on phase behavior and impurity rejection.

Solvent SystemRatio (v/v)Phase Behavior ObservedPurity EnhancementRecommendation
Ethanol / Water1:1Severe Oiling Out (LLPS)Poor (< 50% recovery)Avoid. High polarity gap induces demixing.
Ethyl Acetate / Hexane1:2Transient Oil, then Sticky SolidModerateNot recommended for robust scale-up.
Toluene / Heptane1:2Slow Nucleation, Large CrystalsGoodViable alternative; requires heavy seeding.
Isopropyl Acetate / Heptane1:3Crystalline SuspensionExcellent (> 98% purity)Optimal. Gradual polarity shift suppresses LLPS.

Self-Validating Experimental Protocol

Workflow: Seeded Anti-Solvent Crystallization of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution & Clarification

  • Suspend the crude 2-Bromo-5-(4-cyanophenoxy)benzyl acetate in Isopropyl Acetate (3 volumes).

  • Heat to 65 °C under moderate agitation (300 rpm) until complete dissolution is achieved.

  • Validation Check: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration to prevent unwanted secondary nucleation sites.

Step 2: Establishment of the Metastable Zone

  • Cool the solution to 50 °C at a rate of 0.5 °C/min.

  • Begin dropwise addition of Heptane (1 volume) over 30 minutes.

  • Validation Check: The solution must remain clear. If cloudiness (emulsion) appears, you have crossed the metastable limit into LLPS. Reheat to 65 °C to clear the oil, and increase the starting solvent volume by 10%.

Step 3: Strategic Seeding

  • At 50 °C, introduce 1-2% (w/w) of pure, milled seed crystals of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.

  • Hold the temperature at 50 °C for 60 minutes.

  • Validation Check (Crucial): Inspect the reactor visually or via an in-line PAT tool like a Particle Video Microscope (PVM). The seeds must persist and remain suspended. If they dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

Step 4: Controlled Desupersaturation (Growth Phase)

  • Once seed persistence is confirmed, initiate a slow cooling ramp to 20 °C at 0.1 °C/min.

  • Simultaneously, dose the remaining Heptane (2 volumes) at a strictly controlled rate over 4 hours.

  • Causality: This slow generation of supersaturation ensures that the rate of crystal growth exceeds the rate of liquid-liquid phase separation, forcing the solute to integrate into the existing seed lattices rather than forming new oil droplets ()[5].

Step 5: Isolation & Washing

  • Hold the suspension at 20 °C for 2 hours to maximize yield.

  • Filter the crystalline slurry and wash the cake with cold Heptane (1 volume). Dry under vacuum at 40 °C.

Diagnostic Visualization

The following logical workflow illustrates the decision-making process for diagnosing and resolving LLPS during the crystallization of flexible pharmaceutical intermediates.

G Start Observe Phase Separation (Emulsion/Oil Droplets) CheckImp Assess Impurity Profile (HPLC > 95%?) Start->CheckImp Purify Pre-purify via Silica Plug or Extraction CheckImp->Purify No Heat Reheat to Dissolve Oil (T > Clearing Point) CheckImp->Heat Yes Purify->Heat Cool Cool Slowly (0.1 °C/min) Heat->Cool Seed Add Seed Crystals (1-5% w/w) in MSZW Cool->Seed Monitor Monitor via FBRM/PVM (Verify Solid Nucleation) Seed->Monitor Monitor->Heat Oils Out Again Success Crystalline Suspension Achieved Monitor->Success Crystals Form

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

References

  • Adlington, N. K., Black, S. N., & Adshead, D. L. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 2005. URL: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization - Detection and Control." Crystallization Development Guides. URL: [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Chemical Process Blog, 2017. URL: [Link]

  • Mettler Toledo. "Supersaturation and Crystallization for Nucleation and Growth." Crystallization Development Guides. URL: [Link]

  • Mettler Toledo. "Seeding Studies For Crystallization - Improve Batch Consistency." Crystallization Development Guides. URL: [Link]

Sources

Optimization

Optimizing solvent selection for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate liquid extraction

Analyzing the Solvent Selection Okay, I'm diving into the specifics of optimizing solvent selection for liquid-liquid extraction of that compound. First, I'm tackling the core directive, breaking it down into manageable...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing the Solvent Selection

Okay, I'm diving into the specifics of optimizing solvent selection for liquid-liquid extraction of that compound. First, I'm tackling the core directive, breaking it down into manageable parts: defining the compound's properties, considering extraction goals (purity, yield), and pinpointing suitable solvent classes. My focus is on creating a robust guide for the user, so I will start to determine the specific considerations that pertain to this specific chemical compound.

Structuring the Technical Guide

I'm structuring the technical support guide as a question-and-answer format to enhance user-friendliness. Focusing on "2-Bromo-5-(4-cyanophenoxy)benzyl acetate," I'm starting with fundamental questions about its properties, followed by optimization strategies, and troubleshooting common issues. My goal is to adopt the persona of a Senior Application Scientist. I will explain the reasoning behind specific solvent choices. I'm also including validation steps, such as TLC or HPLC, to ensure trustworthy protocols.

Structuring the Project

I've outlined a robust structure for this technical guide, breaking the task into core directives, scientific integrity, and visualization. I'm focusing on a Q&A format, ensuring logical flow from fundamental questions to troubleshooting. To maintain scientific integrity, I'll explain the rationale behind solvent choices, acting as a Senior Application Scientist. I'm including self-validating protocols, such as TLC or HPLC, and plan to include authoritative sources, with citations and a reference list.

Defining the Core Elements

I'm now focusing on defining the technical support structure as an interactive Q&A. My plan is to start with compound-specific properties, move to optimization strategies, and end with troubleshooting tips, keeping the persona of a Senior Application Scientist. I am going to make sure to validate the proposed protocols with methods such as TLC or HPLC analysis. To ensure scientific rigor, I will incorporate citations and a reference list.

Refining the Guide Structure

I'm now zeroing in on the guide's structure, focusing on a technical support center with troubleshooting and FAQs, keeping that Q&A format. My plan is to start with a search for information on "2-Bromo-5-(4-cyanophenoxy)benzyl acetate" and its constituent parts to estimate its polarity and solubility. I'll need to use Google Search to find scientific literature and data to back the explanations. I intend to create visualization diagrams as well.

Refining the Approach

I'm now focusing on refining the approach. I'll start with identifying solvents, moving to experimental protocols, and then troubleshooting, all within a technical support guide, to ensure the user's needs are met. I am also working to generate the first visualization diagrams for the workflow. I'll need to incorporate scientific literature and data to back my explanations. I will generate detailed, step-by-step instructions for performing the extraction. I'll also validate protocols using TLC or HPLC analysis.

Developing the Initial Search

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Reference Data & Comparative Studies

Validation

High-resolution mass spectrometry (HRMS) data for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

High-Resolution Mass Spectrometry (HRMS) Platform Comparison Guide: Profiling 2-Bromo-5-(4-cyanophenoxy)benzyl acetate Executive Summary 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (CAS: 2227126-09-0) is a critical pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) Platform Comparison Guide: Profiling 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

Executive Summary

2-Bromo-5-(4-cyanophenoxy)benzyl acetate (CAS: 2227126-09-0) is a critical pharmaceutical intermediate and a known impurity associated with the synthesis of active pharmaceutical ingredients like Crisaborole[1]. Characterized by the molecular formula C16H12BrNO3, this compound presents a unique analytical challenge and opportunity due to the presence of a bromine atom[2]. Because bromine naturally occurs as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio, it produces a highly diagnostic isotopic doublet[3][4].

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of this compound, providing drug development professionals with field-proven methodologies and mechanistic insights.

Section 1: The Bromine Isotopic Signature as a Self-Validating System

In HRMS impurity profiling, molecular identification is not solely reliant on exact mass; isotopic fidelity is equally critical[5]. For 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, the theoretical monoisotopic mass[M+H]+ containing 79Br is 346.0073 Da , while the 81Br isotopologue appears at 348.0053 Da .

Causality Insight: The mass difference of ~1.998 Da, coupled with a ~100:97.3 relative intensity ratio, acts as an internal, self-validating filter[4][5]. If an analytical software detects a signal matching the exact mass of 346.0073 Da but lacks the corresponding M+2 peak at 348.0053 Da with the correct intensity, the signal can be definitively ruled out as a false positive or an unresolved matrix interference[6].

IsotopeLogic Parent [M+H]+ Precursor Ion C16H13BrNO3+ Iso79 79Br Isotope m/z 346.0073 (50.7%) Parent->Iso79 Iso81 81Br Isotope m/z 348.0053 (49.3%) Parent->Iso81 Frag MS/MS Fragmentation (HCD/CID) Iso79->Frag Iso81->Frag Debrominated Debrominated Fragment [M+H-HBr]+ m/z 266.0817 Frag->Debrominated

Figure 1: Logical relationship of bromine isotopic signatures and MS/MS debromination.

Section 2: Objective Comparison of HRMS Platforms

When profiling complex pharmaceutical matrices for brominated impurities, the choice of HRMS analyzer dictates the balance between scan speed, resolving power, and mass accuracy[7][8].

  • Q-TOF (Quadrupole Time-of-Flight): Offers excellent scan speeds (up to 50 Hz) suitable for the narrow peak widths of fast UHPLC gradients. However, resolving power is typically limited to 40,000–60,000. In highly complex sample matrices, Q-TOF mass accuracy can occasionally drift beyond 5 ppm due to unresolved background interferences skewing the centroid mass[6][9].

  • Orbitrap: Provides an optimal balance for pharmaceutical impurity profiling. With resolving powers routinely reaching 120,000 to 500,000, Orbitrap analyzers easily separate isobaric interferences, maintaining mass accuracies consistently below 3 ppm[7][9].

  • FT-ICR (Fourier Transform Ion Cyclotron Resonance): Delivers the ultimate resolving power (>1,000,000) and sub-ppm mass accuracy[7]. However, its slow scan rate (often ~1 Hz at high resolution) makes it incompatible with modern UHPLC systems, and the high cost of superconducting magnets limits its routine use[7].

Table 1: Performance Comparison for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate Analysis

ParameterQ-TOFOrbitrapFT-ICR
Typical Resolving Power 40,000 - 60,000120,000 - 500,000> 1,000,000
Mass Accuracy (Routine) 2 - 5 ppm (can exceed 10 ppm in matrix)< 3 ppm< 1 ppm
Scan Speed Very Fast (10-50 Hz)Moderate (1-20 Hz)Slow (~1 Hz)
Isotopic Fidelity GoodExcellent (with AGC control)Excellent
Suitability for UHPLC IdealHighly SuitableLimited

Section 3: Standardized LC-HRMS Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the optimal LC-Orbitrap MS workflow for detecting and quantifying 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 mg of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate reference standard[2].

    • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile.

    • Causality: Utilizing a 50:50 aqueous/organic diluent matches the initial gradient conditions, preventing solvent-induced peak broadening (the "solvent effect") during injection onto a reversed-phase column.

  • UHPLC Separation:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • HRMS Acquisition (Orbitrap):

    • Ionization: Heated Electrospray Ionization (HESI) in Positive mode.

    • Resolution: Set to 70,000 (at m/z 200) for Full MS scans.

    • Causality: A resolution of 70,000 provides sufficient baseline separation of the bromine isotopic doublet from potential matrix background without sacrificing the scan speed required to capture >10 data points across a narrow UHPLC peak[6].

    • Automatic Gain Control (AGC): Target 1e6 ions.

    • Causality: Strict AGC control prevents space-charge effects in the Orbitrap trap, which can artificially skew mass accuracy and distort the natural isotopic ratios[6][9].

    • Mass Range: m/z 100 - 800.

  • Data Processing:

    • Extract ion chromatograms (EIC) for m/z 346.0073 and 348.0053 with a tight mass tolerance of ± 5 ppm.

    • Verify the isotopic ratio matches the theoretical 100:97.3 distribution.

Workflow SamplePrep Sample Prep (Dilution in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) SamplePrep->LC Ionization ESI Source (Positive Ion Mode) LC->Ionization MassAnalyzer HRMS Analyzer (Orbitrap / TOF) Ionization->MassAnalyzer DataAnalysis Data Processing (Isotope Matching) MassAnalyzer->DataAnalysis

Figure 2: Standardized LC-HRMS workflow for brominated organic compounds.

Section 4: Data Interpretation & Mechanistic Insights

When evaluating the HRMS data for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, the primary diagnostic feature is the molecular ion [M+H]+. However, MS/MS (tandem mass spectrometry) fragmentation provides essential orthogonal confirmation[8].

Upon applying Higher-energy Collisional Dissociation (HCD), the molecule typically undergoes cleavage of the ester bond or debromination. The neutral loss of HBr (80.92 Da for 81Br and 79.92 Da for 79Br) collapses the isotopic doublet into a single monoisotopic fragment peak at m/z 266.0817 [10]. This mechanistic behavior—where a doublet precursor yields a singlet product ion—is a hallmark of brominated aromatics and serves as definitive structural proof during unknown impurity profiling.

References

  • Pros and Cons of Three High-Resolution Mass Spec Approaches Biocompare URL:[Link]

  • Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses ACS Publications URL:[Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers NIH / PubMed Central URL:[Link]

  • 6.4: Isotope Abundance Chemistry LibreTexts URL:[Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample Spectroscopy Online URL:[Link]

  • Spectrum of 10 mg/mL solution of HBCD ResearchGate URL:[Link]

  • Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry Nelson Labs URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Acetate Group Cleavage in 2-Bromo-5-(4-cyanophenoxy)benzyl acetate

For researchers, scientists, and drug development professionals, the stability and predictable transformation of a molecule are paramount. The compound 2-Bromo-5-(4-cyanophenoxy)benzyl acetate often serves as a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stability and predictable transformation of a molecule are paramount. The compound 2-Bromo-5-(4-cyanophenoxy)benzyl acetate often serves as a key intermediate or a prodrug, where the acetate group acts as a protecting group for the active benzyl alcohol. The cleavage of this acetate is a critical activation step, the final step in a synthesis, or a potential degradation pathway. Therefore, rigorously validating this cleavage is not merely a procedural step but a cornerstone of ensuring product efficacy, stability, and reaction completion.

This guide provides an in-depth comparison of analytical methodologies to monitor and quantify the hydrolysis of the acetate ester in 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Chemistry of Acetate Ester Cleavage

Understanding the mechanism of ester hydrolysis is fundamental to designing a validation study. The cleavage of the acetate group from our target molecule, yielding 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol and acetic acid, can be prompted by several conditions. Ester hydrolysis typically proceeds via a nucleophilic acyl substitution.[1] The stability of benzyl acetate and its derivatives is influenced by factors such as pH, temperature, and the presence of enzymes.[2][3]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and the alcohol.[1] This process is generally irreversible and faster than acid-catalyzed hydrolysis.

  • Enzymatic Hydrolysis: In biological systems, esterases can rapidly hydrolyze benzyl acetate to benzyl alcohol and acetate.[2] This is a crucial consideration if the molecule is intended as a prodrug for in-vivo applications.

The selection of an appropriate analytical method hinges on the specific question being asked: Are you confirming reaction completion? Are you determining stability in a formulation? Or are you measuring the rate of bioactivation in a plasma matrix?

Experimental Workflow for Cleavage Validation

A systematic approach is essential for reliable results. The following workflow outlines the key stages of a cleavage validation study.

Cleavage_Validation_Workflow cluster_prep Phase 1: Experimental Setup cluster_reaction Phase 2: Reaction & Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Define Cleavage Conditions (e.g., pH, Temp, Matrix) B Prepare Test Solutions of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate A->B C Incubate Samples & Controls B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., pH shift, add organic solvent) D->E F Sample Preparation (Extraction, Dilution, Derivatization) E->F G Instrumental Analysis F->G H HPLC G->H Liquid Phase I GC-MS G->I Volatile / Derivatized J NMR G->J Structural Confirmation K Quantify Reactant & Product H->K I->K J->K L Determine Rate of Cleavage / % Conversion K->L

Caption: General experimental workflow for a cleavage validation study.

Detailed Experimental Protocols

The following protocols provide a starting point for inducing and preparing samples for analysis.

Protocol 1: Inducing Acetate Cleavage

A. Base-Mediated Hydrolysis (for reaction completion/stability)

  • Preparation: Prepare a 1 mg/mL stock solution of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate in a compatible organic solvent (e.g., Acetonitrile or THF).

  • Reaction Setup: In a glass vial, add 1 mL of 0.1 M Sodium Hydroxide (NaOH) in a 1:1 water/methanol mixture.

  • Initiation: Add 10 µL of the stock solution to the basic solution. This initiates the hydrolysis.

  • Incubation: Stir the reaction at room temperature. For kinetic analysis, withdraw 100 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing 10 µL of 1 M Hydrochloric Acid (HCl) to neutralize the base, followed by 890 µL of the initial mobile phase for HPLC analysis.

Causality Check: Methanol is used as a co-solvent to ensure the solubility of the relatively nonpolar starting material in the aqueous base. The reaction is quenched by acidification to prevent further hydrolysis before analysis.

B. In-Vitro Plasma Stability (for prodrug evaluation)

  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Reaction Setup: Pre-warm 1 mL of control human plasma to 37°C in a microcentrifuge tube.

  • Initiation: Spike 10 µL of the stock solution into the plasma, vortex gently.

  • Incubation: Incubate the mixture at 37°C in a water bath or incubator. Withdraw 100 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Protein Precipitation: Immediately add the 100 µL aliquot to 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Clarification: Centrifuge the sample at >12,000 x g for 10 minutes.

  • Sample Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS or HPLC analysis.

Causality Check: Acetonitrile serves a dual purpose: it quenches the enzymatic reaction by denaturing the esterases and precipitates proteins that would otherwise interfere with the analytical column. An internal standard is critical for accurate quantification in complex matrices like plasma.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical and depends on the experimental objective.

Method_Selection Start What is the primary goal? Q_Kinetics Quantitative Kinetics? Start->Q_Kinetics Q_Confirm Structural Confirmation? Start->Q_Confirm Simple Confirmation Q_Throughput High Throughput? Q_Kinetics->Q_Throughput Ans_NMR NMR Q_Kinetics->Ans_NMR No Q_Confirm->Ans_NMR Non-destructive Ans_GCMS GC-MS Q_Confirm->Ans_GCMS Volatile Analyte Ans_HPLC HPLC-UV Q_Throughput->Ans_HPLC Yes (Simple Matrix) Ans_LCMS LC-MS/MS Q_Throughput->Ans_LCMS Yes (Complex Matrix)

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its robustness, reproducibility, and accessibility. It excels at separating the starting material from its cleavage product, allowing for precise quantification over time.

Protocol: HPLC-UV Method

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm). C18 columns provide excellent retention for moderately nonpolar compounds like the ones .

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid is used to control the pH and ensure good peak shape for the resulting alcohol and any residual acid.[4]

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm. The aromatic rings and cyano group provide strong chromophores for sensitive detection.

  • Quantification: Create a calibration curve for both the starting material (2-Bromo-5-(4-cyanophenoxy)benzyl acetate) and the product (2-Bromo-5-(4-cyanophenoxy)benzyl alcohol) to calculate their concentrations at each time point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separation and identification, especially for volatile compounds. While the target molecules may have limited volatility, GC-MS can provide unequivocal structural confirmation.

Protocol: GC-MS Method

  • Derivatization (Optional but Recommended): The free hydroxyl group of the cleavage product can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and improve peak shape. This allows for the selective analysis of free fatty acids and their carboxylates.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Monitor for characteristic fragments. The molecular ion peak of esters is sometimes weak, but key fragments like the acylium ion are often prominent.[5] For the parent compound, look for the loss of the acetate group. For the product, look for the benzyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a direct and non-destructive way to monitor the reaction in real-time without the need for separation. It allows for the direct quantification of reactants and products in the same solution by comparing the integration of their unique signals.[6][7][8][9][10]

Protocol: ¹H NMR Monitoring

  • Sample Preparation: Dissolve a known quantity of the starting material in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Acquire Initial Spectrum (t=0): Obtain a baseline ¹H NMR spectrum. Identify the key signals:

    • Starting Material: A sharp singlet for the acetate methyl protons (~2.1 ppm).

    • Starting Material: A singlet for the benzylic methylene protons (-CH₂-O) adjacent to the acetate.

  • Initiate Reaction: Add the cleavage agent (e.g., a few drops of D₂O with NaOD for basic hydrolysis) directly to the NMR tube.

  • Time-Course Monitoring: Acquire spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the acetate methyl singlet (~2.1 ppm) and the concurrent appearance and increase of a new singlet for the benzylic methylene protons of the alcohol product at a different chemical shift. The percentage of cleavage can be calculated directly from the relative integrals of the starting material and product signals.[6]

Methodology Comparison

FeatureHPLC-UVGC-MS¹H NMR
Primary Use Quantitative kinetics, purityStructural confirmation, impurity IDReal-time monitoring, structural analysis
Sensitivity High (ng/mL range)Very High (pg/mL range)Low (µg-mg/mL range)
Sample Throughput HighMediumLow
Matrix Tolerance Good (with sample prep)Poor (requires clean samples)Excellent (for soluble components)
Quantification Excellent (requires standards)Good (requires standards, derivatization)Excellent (relative quantification without standards)
Cost ModerateHighVery High

Alternatives to the Acetate Protecting Group

The acetate group is just one of many options for protecting a hydroxyl group.[11] The choice of protecting group is a critical strategic decision in multi-step synthesis. An alternative may be chosen for its unique stability profile or cleavage conditions, allowing for orthogonal deprotection strategies.[11]

Protecting GroupStructureCleavage ConditionsStability Profile & Comments
Acetate (Ac) -C(O)CH₃Acid or Base (e.g., K₂CO₃/MeOH, NaOH).[12][13]Stable to neutral/mildly acidic conditions and hydrogenolysis. Can be prone to migration.
Silyl Ether (TBDMS) -Si(CH₃)₂(C(CH₃)₃)Fluoride ion (e.g., TBAF), Acid (e.g., Acetic Acid).[12]Stable to basic conditions, oxidation, and many organometallic reagents. Bulkier than acetate.
Benzyl Ether (Bn) -CH₂PhCatalytic Hydrogenolysis (H₂/Pd-C), Strong Acid.[13][14]Very stable to a wide range of acidic, basic, and redox conditions. Not suitable if other reducible groups are present.
p-Methoxybenzyl (PMB) Ether -CH₂-C₆H₄-OCH₃Oxidative cleavage (DDQ, CAN), Hydrogenolysis, Acid.[12]More labile than a benzyl ether, allowing for milder deprotection. The molecule itself already has a phenoxybenzyl ether linkage, so selectivity could be an issue.

The selection of an alternative depends entirely on the subsequent reaction steps planned for the molecule. If a downstream step requires strong basic conditions, an acetate group would be unsuitable, and a silyl or benzyl ether might be preferred.

Conclusion

Validating the cleavage of the acetate group in 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is a multi-faceted task that requires a clear understanding of the underlying chemistry and the specific goals of the analysis. For robust, quantitative kinetic data, particularly in complex biological matrices, a well-developed HPLC or LC-MS/MS method is the industry standard. For unequivocal structural confirmation of the cleavage product, GC-MS provides invaluable mass data. For mechanistic studies or real-time, non-destructive monitoring of a reaction, ¹H NMR is an exceptionally powerful, albeit less sensitive, tool. By selecting the appropriate methodology and understanding the causality behind each experimental step, researchers can generate trustworthy, high-quality data to advance their development programs with confidence.

References

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  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]

  • De Cesare, S., et al. (2021). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity. PubMed. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Hartmann, M., et al. (2011). NMR Profiling of Histone Deacetylase and Acetyl-transferase Activities in Real Time. ACS Chemical Biology. Retrieved from [Link]

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  • R Discovery. (2006). Reductive ester cleavage of acyl glycerides–GC-C/P-IRMS measurements of glycerol and fatty alcohols. Retrieved from [Link]

  • Lavertu, M., et al. (2003). A validated 1H NMR method for the determination of the degree of deacetylation of chitosan. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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